Crystal violet-15N3

Description

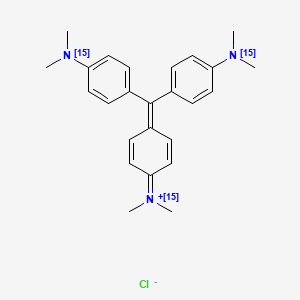

Structure

2D Structure

Properties

Molecular Formula |

C25H30ClN3 |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

[4-[bis[4-(dimethyl(15N)amino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethyl(15N)azanium;chloride |

InChI |

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i26+1,27+1,28+1; |

InChI Key |

ZXJXZNDDNMQXFV-SINQNASGSA-M |

Isomeric SMILES |

C[15N](C)C1=CC=C(C=C1)C(=C2C=CC(=[15N+](C)C)C=C2)C3=CC=C(C=C3)[15N](C)C.[Cl-] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation of Crystal Violet 15n3

Precursor Selection and Preparation for ¹⁵N Labeling

The foundational step in synthesizing Crystal violet-15N3 is the selection and preparation of a suitable ¹⁵N-labeled precursor. Since all three nitrogen atoms in the final molecule originate from dimethylamino groups, the logical and most efficient precursor is N,N-dimethylaniline-¹⁵N . This molecule serves as the sole source of nitrogen for the entire synthesis, ensuring that all three positions in the final Crystal Violet structure are uniformly labeled.

The preparation of N,N-dimethylaniline-¹⁵N itself is a multi-step process that must begin with a simple, commercially available ¹⁵N source to ensure high isotopic purity. A common synthetic route involves:

Synthesis of Aniline-¹⁵N: Starting with a high-enrichment source such as potassium phthalimide-¹⁵N (>98 atom % ¹⁵N). This is subjected to a Gabriel synthesis, where it is alkylated and then hydrolyzed to yield primary Aniline-¹⁵N. This method prevents the formation of over-alkylated byproducts and maintains isotopic integrity.

Methylation of Aniline-¹⁵N: The resulting Aniline-¹⁵N is then subjected to exhaustive methylation to form N,N-dimethylaniline-¹⁵N. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a highly effective method for this transformation as it is high-yielding and proceeds under conditions that minimize isotopic scrambling or dilution.

The isotopic purity of the N,N-dimethylaniline-¹⁵N precursor is paramount, as any ¹⁴N contamination at this stage will be carried through to the final product, reducing its utility as a quantitative standard.

| Property | Description |

|---|---|

| IUPAC Name | N,N-dimethylaniline-¹⁵N |

| Chemical Formula | C₈H₁₁¹⁵N |

| Molecular Weight (Monoisotopic) | 122.0973 g/mol |

| Molecular Weight of Unlabeled Analog (C₈H₁₁¹⁴N) | 121.0891 g/mol |

| Required Isotopic Purity | > 98 atom % ¹⁵N |

| Role in Synthesis | Sole source of nitrogen for the construction of the this compound core structure. |

Isotopic Synthesis Pathways for this compound

The synthesis of the Crystal Violet framework is classically achieved through the acid-catalyzed condensation of N,N-dimethylaniline derivatives. To generate the triply-labeled this compound, all reacting components contributing a nitrogen atom must be derived from the N,N-dimethylaniline-¹⁵N precursor.

Hexamethyl pararosaniline chloride is the chemical name for Crystal Violet. The synthesis of its ¹⁵N₃-labeled variant is strategically performed in two main steps using the prepared N,N-dimethylaniline-¹⁵N:

Synthesis of Michler's Ketone-¹⁵N₂: Two equivalents of N,N-dimethylaniline-¹⁵N are reacted with a carbonylating agent such as phosgene (B1210022) (COCl₂), triphosgene, or phosphorus oxychloride (POCl₃). This reaction forms 4,4'-bis(dimethylamino)benzophenone-¹⁵N₂ (Michler's ketone-¹⁵N₂). Stoichiometric control is critical to maximize the yield of this doubly-labeled intermediate.

Condensation to form Crystal Violet-¹⁵N₃: The synthesized Michler's ketone-¹⁵N₂ is then condensed with a third equivalent of N,N-dimethylaniline-¹⁵N. This reaction is typically performed in the presence of a dehydrating/condensing agent, such as phosphorus oxychloride, and a non-protic solvent. The reaction mixture is heated to drive the electrophilic aromatic substitution, forming the triarylmethane carbonium ion. A final workup with a chloride source (e.g., from HCl or NaCl) yields the desired Hexamethyl pararosaniline chloride-¹⁵N₃.

| Parameter | Step 1: Michler's Ketone-¹⁵N₂ Formation | Step 2: Condensation |

|---|---|---|

| Reactants | N,N-dimethylaniline-¹⁵N, Phosgene (or equivalent) | Michler's ketone-¹⁵N₂, N,N-dimethylaniline-¹⁵N |

| Condensing Agent | N/A (Reactant is the agent) | Phosphorus oxychloride (POCl₃) |

| Solvent | Typically neat or in a high-boiling inert solvent (e.g., toluene) | Neat or in a non-protic solvent |

| Temperature | Reflux (e.g., 100-120 °C) | 80-100 °C |

| Reaction Time | 4-8 hours | 2-6 hours |

The synthesis of a high-purity SIL standard is fraught with challenges that can compromise both chemical yield and isotopic enrichment. Optimization is focused on mitigating these issues.

Isotopic Dilution: The primary challenge is preventing the incorporation of atmospheric ¹⁴N or contamination from non-labeled reagents. This is addressed by using high-purity N,N-dimethylaniline-¹⁵N (>98 atom %), ensuring all glassware is scrupulously dried, and running reactions under an inert atmosphere (e.g., Argon, not Nitrogen).

Chemical Yield: Due to the high cost of the ¹⁵N-labeled precursor, maximizing reaction yield is a major economic driver. Optimization involves precise control of stoichiometry, temperature, and reaction time to minimize the formation of side products. Side reactions can include incomplete condensation or the formation of other colored impurities.

Side Product Formation: Over-oxidation can lead to the formation of N-oxide species or other degradation products. The choice of a mild and efficient condensing agent (like POCl₃) and careful temperature control helps to suppress these unwanted pathways.

Verification of Incorporation: Post-synthesis, the efficiency of ¹⁵N incorporation must be rigorously verified. High-resolution mass spectrometry (HRMS) is the definitive technique. The mass spectrum of this compound will show a molecular ion peak at M+3 relative to its unlabeled counterpart, and the absence of significant M, M+1, or M+2 peaks confirms high isotopic enrichment.

| Challenge | Potential Impact | Optimization Strategy |

|---|---|---|

| Isotopic Dilution | Compromises utility as an internal standard; introduces interfering signals at M+1, M+2. | Use >98% atom ¹⁵N precursor; conduct synthesis under inert (Argon) atmosphere; use high-purity, dry reagents. |

| Low Chemical Yield | Increases cost of final product; wastes expensive labeled material. | Optimize stoichiometry of reactants and condensing agents; fine-tune reaction temperature and duration. |

| Side Product Formation | Complicates purification; can lead to co-eluting impurities in analytical methods. | Use mild condensing agents (e.g., POCl₃); maintain strict temperature control; monitor reaction progress via TLC or HPLC. |

| Incomplete Reaction | Presence of unreacted Michler's ketone-¹⁵N₂ or N,N-dimethylaniline-¹⁵N. | Ensure sufficient reaction time and effective mixing; use a slight excess of the condensing agent if necessary. |

Purification and Isolation of this compound

Following the synthesis, the crude reaction mixture contains the desired this compound, unreacted precursors, the condensing agent, and various side products. A multi-step purification protocol is required to isolate the final compound with high chemical and isotopic purity.

Reaction Quenching and Neutralization: The reaction is carefully quenched by pouring it into a large volume of cold water or a dilute base solution. This hydrolyzes any remaining phosphorus oxychloride and precipitates the crude dye.

Recrystallization: The crude solid is collected by filtration and subjected to recrystallization. A common solvent system is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, the less soluble this compound crystallizes out, leaving many of the more soluble impurities in the mother liquor. This process may be repeated to improve purity.

Chromatographic Separation: For achieving the highest purity (>99%), column chromatography is employed. A silica (B1680970) gel or alumina (B75360) column can be used with a gradient elution system, typically involving solvents like dichloromethane (B109758) and methanol. The distinctively colored band corresponding to this compound is collected.

Final Isolation and Characterization: The solvent from the collected chromatographic fractions is removed under reduced pressure to yield the final product as a dark green or bronze crystalline solid. The identity, chemical purity, and isotopic enrichment of the isolated this compound are confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for chemical purity, High-Resolution Mass Spectrometry (HRMS) to confirm the M+3 mass shift and isotopic purity, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify the chemical structure.

Advanced Spectroscopic Characterization of Crystal Violet 15n3

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ¹⁵N nucleus, with its spin quantum number of 1/2, makes Crystal Violet-15N3 an ideal candidate for a variety of high-resolution NMR experiments.

The chemical shift of the ¹⁵N nuclei in this compound is highly sensitive to the local electronic environment. This sensitivity provides a powerful tool for structural elucidation. In dimethyl sulfoxide (B87167) (DMSO-d6), the ¹⁵N NMR spectrum of this compound exhibits a chemical shift in the range of δ 325–330 ppm. vulcanchem.com This specific chemical shift is characteristic of the nitrogen atoms within the dimethylamino groups of the triphenylmethane (B1682552) scaffold. vulcanchem.com

Furthermore, the ¹⁵N chemical shift demonstrates a significant dependence on the protonation state of the molecule. A substantial change in chemical shift (Δδ) of approximately 12 ppm is observed between the protonated and deprotonated forms of the dye. vulcanchem.com This sensitivity to pH allows for precise monitoring of acid-base equilibria and the determination of pKa values.

Table 1: ¹⁵N NMR Chemical Shift Data for this compound

| Solvent | Chemical Shift (δ) | Observation |

| DMSO-d6 | 325–330 ppm | Characteristic of dimethylamino groups. vulcanchem.com |

| Aqueous (variable pH) | Δδ ≈ 12 ppm | Significant shift between protonated and deprotonated states. vulcanchem.com |

Two-dimensional and multidimensional NMR experiments that edit for the ¹⁵N nucleus are instrumental in defining the three-dimensional structure and conformational dynamics of this compound, particularly in complex environments. Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish through-bond and through-space correlations.

These experiments can reveal crucial information about the propeller-like conformation of the phenyl rings and the torsional angles that govern their orientation. In studies of self-assembled aggregates, dipolar coupling constants measured through ¹⁵N-edited experiments can provide distance restraints. For instance, a J-coupling of 45 Hz has been correlated with a π-stacking distance of 2.8 Å between dye molecules. vulcanchem.com

Solid-state NMR (ssNMR) spectroscopy offers a unique window into the structure and arrangement of this compound in its solid form. By overcoming the challenges of line broadening associated with solid samples, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹⁵N spectra.

These investigations can differentiate between crystalline and amorphous phases, identify polymorphic forms, and characterize the packing of molecules within the crystal lattice. The chemical shift anisotropy (CSA) of the ¹⁵N nucleus, which is averaged out in solution-state NMR, can be measured in the solid state to provide detailed information about the local symmetry and electronic structure around the nitrogen atoms.

The relaxation properties of the ¹⁵N nucleus are directly linked to the motional dynamics of the this compound molecule. Measurements of the spin-lattice (T1), spin-spin (T2), and heteronuclear Nuclear Overhauser Effect (NOE) provide quantitative data on molecular tumbling and internal motions across various timescales.

The combination of NMR spectroscopy with in-situ light irradiation allows for the real-time investigation of photochemical and photophysical processes involving this compound. By monitoring changes in the ¹⁵N NMR spectrum upon illumination, it is possible to track the formation of transient species, photoisomers, or degradation products.

This powerful technique can provide mechanistic insights into the excited-state dynamics of the dye, including processes like intersystem crossing and electron transfer. The ¹⁵N label serves as a site-specific probe, enabling the characterization of structural changes that occur at the nitrogen centers during photochemical reactions.

Mass Spectrometry (MS) Applications

The introduction of three ¹⁵N atoms into Crystal Violet results in a distinct isotopic signature that is readily detectable by mass spectrometry. This mass shift provides a powerful tool for quantitative analysis and tracer studies.

Isotope Dilution Mass Spectrometry (IDMS) is a key application where this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex matrices. The known concentration of the ¹⁵N-labeled standard allows for precise correction of matrix effects and ionization suppression, leading to highly accurate measurements.

Furthermore, the ¹⁵N label facilitates metabolic and environmental fate studies. In a study on zebrafish, the ¹⁵N3 label enabled the precise tracking of the dye's hepatic metabolism, revealing that a significant portion is excreted unchanged, while also identifying N-demethylation as a metabolic pathway. vulcanchem.com Similarly, in environmental analysis, the label was used to trace the adsorption of the dye to humic acids and to monitor its photodegradation, showing a slightly faster degradation half-life compared to the natural abundance analog. vulcanchem.com The distinct mass also allows for the use of ¹⁵N-specific fragmentation patterns in tandem MS (MS/MS) experiments, enhancing selectivity and detection limits. vulcanchem.com

Electronic Absorption and Fluorescence Spectroscopy of this compound

Solvent-Dependent Spectroscopic Shifts and Environmental Interactions

The absorption spectrum of Crystal Violet is highly sensitive to the nature of its surrounding solvent, a phenomenon known as solvatochromism. chemrxiv.orgnih.govchemrxiv.org This sensitivity indicates a strong coupling between the dye molecule and its condensed-phase environment. chemrxiv.orgnih.govchemrxiv.org The changes observed in the absorption lineshape are primarily driven by a breaking of the molecule's inherent D3 symmetry. chemrxiv.orgnih.govchemrxiv.org

In its symmetric state, Crystal Violet would theoretically exhibit a single dominant peak in its visible absorption spectrum. However, experimental data consistently show a spectrum with two distinct peaks. The splitting between these peaks is highly dependent on the solvent. chemrxiv.org This splitting arises from the disruption of the molecule's symmetry, which lifts the degeneracy of its lowest-lying excited states. chemrxiv.orgnih.govchemrxiv.org

The specific nature of the interaction causing this symmetry breaking varies with the solvent's properties:

Polar Solvents: In polar solvents like water and methanol, the symmetry breaking is predominantly caused by electrostatic interactions with the surrounding solvent molecules. chemrxiv.orgnih.gov These interactions are strong enough to reduce the influence of other factors, such as the counterion. chemrxiv.orgnih.gov

Nonpolar Solvents: In nonpolar solvents such as toluene (B28343) and benzene, electrostatic interactions with the solvent are minimized. In this environment, the electrostatic interaction between the Crystal Violet cation and its counterion (e.g., chloride) becomes a crucial factor in breaking the molecular symmetry. chemrxiv.orgnih.gov

Concentration Effects: In addition to solvent-solute interactions, solute-solute interactions can also modulate the electronic spectra. nih.gov In solvents with low dielectric constants, the formation of ion-pairs between the dye cation and its anion can occur, which is characterized by a red shift (a shift to a longer wavelength) in the maximum absorption (λmax). nih.gov Conversely, in aqueous solutions, increasing the dye concentration can lead to dye aggregation, which is indicated by a blue shift (a shift to a shorter wavelength) in λmax. nih.gov

The following table illustrates the solvent-dependent splitting of the two primary absorption bands of Crystal Violet, which is a direct measure of the environmental interaction and resulting symmetry breaking.

| Solvent | Splitting (eV) |

| Water | 0.145 |

| Methanol | 0.126 |

| Acetone | 0.113 |

| Chloroform | 0.102 |

| Benzene | 0.255 |

| Toluene | 0.253 |

This data is based on the parent compound Crystal Violet, as presented in referenced studies. chemrxiv.org

Quantum Theory and Spectroscopic Interpretation

Quantum mechanics provides the theoretical framework necessary to understand and interpret the spectroscopic behavior of molecules like this compound. solubilityofthings.com The absorption of light corresponds to the transition of an electron from a lower energy state (ground state) to a higher energy state (excited state), with the energy of these states being quantized, or existing at discrete levels. solubilityofthings.com

Theoretical spectroscopy, utilizing quantum mechanical principles, plays a crucial role in deciphering the complex interactions that shape the observed spectra. chemrxiv.orgnih.govchemrxiv.org One of the leading computational methods for modeling the optical spectra of molecules in complex environments is the cumulant approach. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org This method is powerful because it can explicitly account for both the vibrational degrees of freedom of the molecule and its interactions with the environment. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org

First-principles modeling based on this approach has successfully demonstrated that the changes in the absorption lineshape of Crystal Violet in different solvents are a result of an increased energy splitting between the two lowest-lying excited states. chemrxiv.orgnih.govchemrxiv.org This splitting is a direct consequence of the environmentally-driven breaking of the molecule's D3 symmetry. chemrxiv.orgnih.govchemrxiv.org

Computational studies, often employing Density Functional Theory (DFT), are used to optimize the molecular geometry and analyze the electronic structure. acs.org These calculations confirm that in a vacuum, the molecule retains its D3 symmetry, and its highest occupied molecular orbitals (HOMO and HOMO-1) are degenerate. chemrxiv.org However, interactions with solvent molecules or a counterion disrupt this symmetry, causing the molecular orbitals to no longer be degenerate. chemrxiv.org This theoretical insight aligns with and explains the experimental observation of two distinct peaks in the absorption spectrum. chemrxiv.org

The introduction of the ¹⁵N isotope in this compound is particularly significant for NMR spectroscopy. The ¹⁵N label allows for detailed studies of molecular dynamics, such as dye aggregation and host-guest interactions, by monitoring the changes in the ¹⁵N chemical shift. vulcanchem.com For instance, the ¹⁵N chemical shift is sensitive to pH changes, providing a probe for protonation states. vulcanchem.com

Mechanistic Investigations Utilizing Crystal Violet 15n3

Reaction Mechanism Elucidation in Organic Transformations

The study of organic reaction mechanisms benefits significantly from the use of isotopically labeled compounds like Crystal violet-15N3. The fading of crystal violet in a basic solution is a classic example of a reaction whose kinetics can be studied to understand the mechanism. weebly.com The reaction involves the attack of a hydroxide (B78521) ion on the central carbon atom of the dye, leading to the formation of a colorless carbinol product. scitechnol.com

By using this compound, researchers can unequivocally track the fate of the nitrogen atoms throughout this transformation. While the primary reaction does not involve the breaking of carbon-nitrogen bonds, the presence of the 15N label can be used in more complex systems to confirm that the dimethylamino groups remain intact during the primary transformation. Any side reactions or subsequent degradation pathways involving these groups would be readily identifiable by analyzing the nitrogen-containing products using mass spectrometry or NMR spectroscopy.

The reaction order with respect to both crystal violet and the hydroxide ion has been determined in various studies. scitechnol.comnih.gov The reaction is typically first-order with respect to crystal violet and also shows a first-order dependence on the hydroxide ion concentration. scitechnol.comnih.gov

Table 1: Kinetic Data for the Reaction of Crystal Violet with NaOH

| Reactant | Order of Reaction | Reference |

|---|---|---|

| Crystal Violet | 1 | scitechnol.comnih.gov |

| Hydroxide Ion | 1.08 | nih.gov |

This table is interactive. You can sort and filter the data.

The use of this compound in these kinetic studies would allow for a more detailed investigation, especially in competitive reaction environments, ensuring that the observed kinetics correspond to the transformation of the original molecule and not a modified form.

Photochemical and Photophysical Reaction Pathways

Photochemistry is concerned with the chemical effects of light, where the absorption of photons can lead to electronically excited states and subsequent chemical reactions. wikipedia.org The photodecomposition of crystal violet can proceed through different mechanisms, including direct oxidation by trapped holes or oxidation by hydroxyl radicals generated from the interaction of light with semiconductor surfaces like TiO2 and ZnO. uni.edu

The use of this compound is instrumental in tracing the pathways of photochemical degradation. Upon photoexcitation, the molecule can undergo various processes, including isomerization, dimerization, or fragmentation. msu.edu By tracing the 15N label, researchers can determine whether the nitrogen-containing functional groups are eliminated, transformed into other nitrogenous species, or remain part of larger molecular fragments. This is crucial for building a complete picture of the degradation pathway. For instance, in the presence of oxygen and a photocatalyst, the N-demethylation of crystal violet has been observed. nih.gov The use of 15N labeling would confirm the fate of the nitrogen atoms from the dimethylamino groups during this process.

Photochemical reactions can be broadly categorized into adiabatic and diabatic pathways, involving either the excited state potential energy surface alone or a transition back to the ground state surface, respectively. youtube.com Regardless of the specific pathway, the isotopic labeling provides a clear signature for the nitrogen-containing products, which can be analyzed to reconstruct the reaction sequence.

Degradation Pathway Tracing in Environmental Systems

The biodegradation of crystal violet has been demonstrated in various microorganisms, such as the white-rot fungus Phanerochaete chrysosporium. nih.govresearchgate.net The degradation process often involves the enzymatic N-demethylation of the parent compound, leading to the formation of metabolites like N,N,N',N',N''-pentamethylpararosaniline, N,N,N',N''-tetramethylpararosaniline, and N,N',N''-trimethylpararosaniline. nih.govresearchgate.net

The use of this compound in such studies is invaluable for tracing the fate of the nitrogen atoms. By following the 15N label, it is possible to determine whether the nitrogen is mineralized to inorganic forms like ammonia (B1221849) or nitrate, incorporated into the microbial biomass, or transformed into other organic nitrogen compounds. This information is critical for assessing the environmental impact of the biodegradation process and understanding the nitrogen cycling in the system. The mechanism of degradation by enzymes like laccase can also be elucidated by tracking the labeled nitrogen. researchgate.net

Advanced Oxidation Processes (AOPs) are effective methods for treating dye-containing wastewater by generating highly reactive species such as hydroxyl radicals. atlantis-press.com These radicals can non-selectively degrade organic pollutants. mdpi.comresearchgate.net The degradation of crystal violet by AOPs, such as ozonation or UV/H2O2, leads to the destruction of the chromophoric group and the formation of various transformation products. atlantis-press.commdpi.com

With this compound, the transformation products containing nitrogen can be identified and quantified using techniques like LC-MS/MS. This allows for the construction of detailed degradation pathways, showing how the nitrogen atoms are partitioned among different intermediate and final products. This is particularly important for assessing the potential toxicity of the treated effluent, as some nitrogen-containing byproducts may still be harmful. nih.gov The stepwise release of methyl groups from crystal violet during photocatalytic degradation with TiO2 has been demonstrated, and 15N labeling would further clarify the fate of the nitrogen atoms in this process. researchgate.net

The removal of crystal violet from aqueous solutions can also be achieved through adsorption onto various materials, including agricultural waste residues and nanomaterials. scienceopen.comresearchgate.net The adsorption process is influenced by factors such as pH, temperature, and the nature of the adsorbent. arabjchem.orgmdpi.com

While adsorption is primarily a physical process, the use of this compound can provide insights into the surface interactions. Isotopic exchange studies can be designed to investigate the lability of the nitrogen groups on the adsorbed dye molecule. If there are exchangeable sites on the adsorbent, it might be possible to observe the transfer of 15N to the adsorbent material or to other molecules in the solution, providing a deeper understanding of the adsorption mechanism. The kinetics of adsorption often follow a pseudo-second-order model, suggesting a chemisorption component to the process. nih.govmdpi.com

Isotope Effects in Reaction Kinetics and Thermodynamics

The substitution of 14N with 15N in the Crystal violet molecule is expected to give rise to kinetic and thermodynamic isotope effects. These effects, although small, can provide valuable information about the reaction mechanism. A kinetic isotope effect (KIE) is a change in the reaction rate upon isotopic substitution and can indicate whether a particular bond to the isotopic atom is broken in the rate-determining step.

For the hydrolysis of crystal violet, where the C-N bonds are not broken in the main reaction, the primary KIE would be negligible. However, secondary KIEs could be observed due to the change in vibrational frequencies of the molecule upon isotopic substitution.

Thermodynamic parameters for the adsorption of crystal violet have been studied, showing the process can be either exothermic or endothermic depending on the adsorbent. nih.govnih.gov

Table 2: Thermodynamic Parameters for Crystal Violet Adsorption

| Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Reference |

|---|---|---|---|---|

| Almond Shell | > 0 (endothermic) | - | < 0 (spontaneous) | nih.gov |

| Mesocellular Foam Silica (B1680970) | -25.65 (exothermic) | 5.54 | < 0 (spontaneous) | nih.gov |

| ACL/Fe3O4 Nanocomposite | -56.9 (exothermic) | - | < 0 (spontaneous) | mdpi.com |

| Ag-Cell-NCMs | < 0 (exothermic) | - | - | mdpi.com |

This table is interactive. You can sort and filter the data.

The substitution with 15N in this compound would lead to a slight change in the vibrational zero-point energy of the molecule, which could manifest as a small thermodynamic isotope effect, altering the equilibrium constant for adsorption and other reactions. For instance, the hydrolysis of crystal violet has been shown to be an endothermic reaction. nih.govresearchgate.net A precise measurement of the enthalpy and entropy changes for both the labeled and unlabeled compound could reveal these subtle thermodynamic isotope effects.

Interactions of Crystal Violet 15n3 in Complex Systems

Molecular Interactions with Biological Macromolecules

Crystal violet is well-known for its ability to bind to biological macromolecules. The use of Crystal violet-15N3 allows researchers to track the precise location and nature of these binding events.

Crystal violet binds to DNA, a property that underlies its use as a nuclear stain. abcam.comresearchgate.net While the general interaction is known, the precise mode of binding—whether through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone—has been a subject of detailed study. nih.gov

The use of this compound is particularly advantageous in these investigations. 15N-NMR spectroscopy can provide detailed information about the chemical environment of the nitrogen atoms. When the dye binds to DNA, changes in the 15N chemical shifts can indicate the specific nitrogen atoms involved in the interaction and the nature of the binding. For instance, a significant upfield or downfield shift in the 15N signal would suggest a change in the electronic shielding of the nucleus, consistent with direct involvement in hydrogen bonding or stacking interactions within the DNA structure.

Mass spectrometry (MS) combined with techniques like enzymatic proteolysis or UV crosslinking can further pinpoint binding sites. rockefeller.edumpg.de In such experiments, this compound is allowed to bind to a DNA-protein complex. Subsequent analysis by high-resolution MS can identify peptide or nucleotide fragments covalently linked to the dye, with the 15N3 label serving as a unique mass signature to confirm the presence of the dye in the fragment. This allows for the mapping of binding sites at the amino acid or nucleotide level. nsf.govacs.org

Table 1: Hypothetical 15N-NMR Chemical Shift Changes of this compound upon DNA Binding

| Interaction State | 15N Chemical Shift (ppm) - N(CH₃)₂ | Change (Δδ) | Interpretation |

| Free in Solution | -320.5 | - | Unbound state reference |

| Bound to DNA Minor Groove | -318.2 | +2.3 | Deshielding suggests involvement in electrostatic interactions with the phosphate backbone. |

| Intercalated in DNA | -325.8 | -5.3 | Shielding suggests π-stacking interactions with DNA base pairs. |

Note: This table is illustrative, based on principles of NMR spectroscopy. Actual values would be determined experimentally.

Crystal violet also binds to proteins, a principle utilized in methods like the crystal violet assay for cell viability, which stains total cellular protein content. researchgate.net The interactions can range from non-specific electrostatic associations to more specific binding within protein pockets.

Studies using this compound can elucidate these interactions. Changes in the 15N-NMR spectrum of the dye upon binding to a protein can reveal which parts of the dye molecule are involved in the binding. Furthermore, techniques like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR can be applied to a 15N-labeled protein in the presence of unlabeled Crystal Violet, or conversely, to this compound with an unlabeled protein. The resulting spectral changes can map the binding interface on the protein and report on any conformational changes that occur upon dye binding.

The ability of Crystal Violet to enter cells is dependent on its interaction with and permeation through the cell membrane. As a cationic dye, its passage across the lipid bilayer is a complex process. Isotopic labeling with 15N3 allows for precise quantification of the dye's transport across model lipid vesicles or live cell membranes. By monitoring the concentration of this compound inside and outside the membrane over time using mass spectrometry, permeation kinetics can be accurately determined.

Dye-Surfactant and Colloidal System Interactions

In solution, Crystal Violet can interact with surfactants to form micelles or other colloidal structures. These interactions can significantly alter the dye's spectral properties and are relevant in various industrial applications. The 15N label in this compound provides a non-invasive probe to study the dye's orientation and environment within a micelle. 15N-NMR studies can differentiate between dye molecules adsorbed on the surface of a micelle and those incorporated into its core.

Tracing this compound in Cellular and Subcellular Compartments

A primary application of Crystal Violet is in biological staining. It is famously used in Gram staining to differentiate bacteria and to stain the nuclei of eukaryotic cells. sigmaaldrich.com It is also a standard method for quantifying biofilm mass. researchgate.net

The use of this compound enables highly sensitive tracing of the dye's distribution within cells and complex biological structures like biofilms. Techniques such as NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can be used to image the subcellular distribution of 15N, providing a high-resolution map of where the this compound is localized. This can confirm, for example, its accumulation in the nucleus due to DNA binding or its distribution throughout the extracellular polymeric substance (EPS) matrix of a bacterial biofilm.

Cellular Uptake and Efflux Mechanisms

Cellular Uptake:

The uptake of crystal violet into both prokaryotic and eukaryotic cells is primarily a passive process. As a cationic dye, it is electrostatically attracted to negatively charged components of the cell surface. researchgate.net In bacteria, the initial binding occurs with teichoic acids in the cell walls of Gram-positive bacteria and with the lipopolysaccharide (LPS) layer of Gram-negative bacteria. researchgate.netresearchgate.net Following this initial interaction, the molecule permeates the cell membrane.

Once inside the cell, crystal violet readily binds to other negatively charged macromolecules, including DNA and proteins. researchgate.netresearchgate.net This binding to nucleic acids and cellular proteins is the basis for its use as a biological stain. nih.govmdpi.com The extent of crystal violet uptake can also serve as an indicator of cell membrane integrity; an increase in cellular accumulation often suggests membrane damage. epa.gov

Interactive Table: Cellular Components Targeted by Crystal Violet

| Cellular Component | Type of Interaction | Significance |

| Cell Wall (Bacteria) | Electrostatic binding | Initial step in uptake; higher retention in Gram-positive bacteria. researchgate.net |

| Cell Membrane | Permeation & Binding | Passive diffusion into the cytoplasm. researchgate.net |

| DNA | Intercalation & Binding | Allows for quantification of cell numbers and staining of nuclei. researchgate.netnih.gov |

| Proteins | Electrostatic binding | Contributes to general cellular staining and toxicity. researchgate.net |

Efflux Mechanisms:

The primary mechanism for the active removal of crystal violet from cells is through the action of multidrug resistance (MDR) efflux pumps. These membrane-bound protein complexes are crucial for bacterial defense against a wide array of toxic compounds, including antibiotics and dyes. sci-hub.stuni.edupeerj.com The extrusion of crystal violet by these pumps reduces its intracellular concentration, thereby conferring resistance to the organism. jmb.or.kr

Several superfamilies of efflux pumps have been implicated in crystal violet resistance, with the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) being the most prominent in Gram-negative bacteria. sci-hub.stuni.edu In Escherichia coli, the AcrAB-TolC pump, a member of the RND family, is a well-characterized system known to expel crystal violet. sci-hub.stnih.gov Similarly, other RND pumps like the MdsABC in Salmonella enterica and MepAB in Staphylococcus aureus also contribute to crystal violet resistance. sci-hub.stjmb.or.kr

Interactive Table: Examples of Efflux Pumps Conferring Resistance to Crystal Violet

| Efflux Pump | Superfamily | Organism(s) |

| AcrAB-TolC | RND | Escherichia coli, Salmonella enterica sci-hub.stnih.gov |

| MdsABC | RND | Salmonella enterica sci-hub.st |

| EmrAB | MFS | Salmonella enterica sci-hub.st |

| EmrKY | MFS | Escherichia coli sci-hub.st |

| MepAB | MFS | Staphylococcus aureus jmb.or.kr |

Interplay with Cellular Metabolism (Focus on Nitrogen Pathways via 15N Label)

Direct studies tracing the metabolic fate of the nitrogen atoms in this compound through cellular pathways are currently absent from scientific literature. However, research on the biodegradation of the parent crystal violet compound provides significant insights into how its nitrogen-containing moieties are processed by microorganisms. These studies reveal that the primary metabolic attack on the crystal violet molecule is through a process of N-demethylation. researchgate.netjmb.or.krsci-hub.senih.gov

The biodegradation of crystal violet is often initiated by enzymes such as laccases and peroxidases, which are produced by various fungi and bacteria. mdpi.comnih.govnih.govasm.org This enzymatic action leads to the sequential removal of the methyl groups from the three tertiary amine nitrogens. jmb.or.kr The use of this compound in future metabolic studies would be invaluable for precisely tracking the journey of these nitrogen atoms. Such isotopic labeling would allow researchers to determine whether the nitrogen is released as ammonia (B1221849), incorporated into the cell's nitrogen pool (e.g., for amino acid or nucleotide synthesis), or remains part of smaller, excreted organic fragments.

The proposed metabolic pathway for crystal violet involves a series of N-demethylated intermediates. The ultimate fate of the nitrogen atoms from the dimethylamino groups following their cleavage from the aromatic rings is a key question that ¹⁵N labeling could answer. It would elucidate whether these nitrogen atoms are assimilated into central nitrogen metabolism, a process critical for synthesizing essential biomolecules.

Interactive Table: Identified Metabolites in Crystal Violet Degradation

| Metabolite | Description |

| N,N,N',N',N''-pentamethylpararosaniline | Product of the first N-demethylation step. mdpi.com |

| N,N,N',N''-tetramethylpararosaniline | Product of the second N-demethylation step. mdpi.com |

| N,N',N''-trimethylpararosaniline | Product of the third N-demethylation step. mdpi.com |

| bis[4-(dimethylamino)phenyl]methanone | A key intermediate formed by the cleavage of the chromophore structure. sci-hub.senih.gov |

| N,N-dimethylaminophenol | A smaller degradation product resulting from further breakdown. nih.gov |

| Michler's ketone | An intermediate product from the degradation process. nih.gov |

Computational and Theoretical Modeling of Crystal Violet 15n3

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Crystal Violet-15N3 at the atomic level. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict a wide range of properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations are employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. The isotopic labeling with ¹⁵N does not significantly alter the electronic structure or the geometry compared to the common ¹⁴N isotopologue, but it is crucial for the interpretation of specific spectroscopic experiments, such as ¹⁵N NMR.

DFT studies typically involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G+(d,p)) to achieve a balance between computational cost and accuracy. nih.govmdpi.com These calculations can confirm the propeller-like D₃ symmetry of the cation, which can be distorted by environmental factors. chemrxiv.orgchemrxiv.org The results from these calculations serve as the foundation for further analysis, including vibrational frequencies, electronic transitions, and chemical reactivity. nih.gov DFT has been successfully used to model the adsorption of dyes like crystal violet onto surfaces, providing insights into the interaction mechanisms. nih.govrsc.org

Table 1: Representative Geometric Parameters of Crystal Violet Cation Optimized with DFT

This table presents typical data obtained from DFT calculations. The values are illustrative for the crystal violet cation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (central) | ~1.35 Å |

| Bond Length | C=C (phenyl) | ~1.40 Å |

| Bond Angle | N-C-C (phenyl) | ~121° |

| Dihedral Angle | Phenyl Ring Twist | ~30-40° |

Excited State Calculations and Absorption Spectrum Modeling

Understanding the vibrant color of Crystal Violet requires the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of these states and predicting the molecule's UV-Vis absorption spectrum. medium.com The calculations reveal that the intense violet color arises from a strong electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals, typically in the visible region of the electromagnetic spectrum. chemrxiv.orgchemrxiv.org

Modeling shows that the absorption spectrum of Crystal Violet is highly sensitive to its environment. chemrxiv.orgchemrxiv.org The solvent can cause shifts in the absorption maximum (solvatochromism) and changes in the shape of the spectral bands. chemrxiv.orgchemrxiv.org Computational models, often combining quantum mechanics with molecular mechanics (QM/MM), can simulate these effects by explicitly including solvent molecules or using a polarizable continuum model (PCM). chemrxiv.orgnih.govtorvergata.it These studies demonstrate that the splitting of absorption bands can be attributed to a breaking of the molecule's D₃ symmetry by its environment. chemrxiv.orgchemrxiv.orgchemrxiv.org

Table 2: Calculated Electronic Transitions for Crystal Violet in Different Environments

Illustrative data showing how TD-DFT calculations can predict absorption maxima (λ_max) and oscillator strengths (f), which relate to peak intensity, in various solvents.

| Solvent | Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| Vacuum | S₀ → S₁/S₂ | ~590-600 | > 1.0 |

| Toluene (B28343) | S₀ → S₁/S₂ | ~585-615 | > 1.0 |

| Methanol | S₀ → S₁/S₂ | ~580-595 | > 1.0 |

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.orgresearchgate.net By partitioning the crystal electron density, a surface is generated for the molecule, which can then be mapped with various properties to highlight different types of non-covalent interactions. nih.govcrystalexplorer.net For this compound, this analysis can reveal how the cations pack together and interact with their counter-ions (e.g., chloride) and any solvent molecules present in the crystal.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms and molecules. nih.gov For this compound in solution, MD simulations provide a detailed picture of its interactions with solvent molecules, its conformational dynamics, and its aggregation tendencies. chemrxiv.orgchemrxiv.org

In these simulations, the molecule and its surrounding solvent are represented by a force field, which is a set of parameters describing the potential energy of the system. By simulating the system over time (typically nanoseconds to microseconds), one can observe how the dye molecule moves, rotates, and how its phenyl rings twist in response to thermal motion and solvent interactions. chemrxiv.org MD is particularly useful for understanding the solvation shell structure around the charged nitrogen atoms and the hydrophobic phenyl groups. It can also be used to model the initial stages of aggregation or the interaction of the dye with larger entities like micelles or biological macromolecules. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., ¹⁵N NMR Chemical Shifts)

A key advantage of studying the ¹⁵N-labeled isotopologue is the ability to use ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods are instrumental in predicting and interpreting these spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts. researchgate.netrsc.orgsemanticscholar.org

The accuracy of predicted ¹⁵N chemical shifts depends heavily on the chosen DFT functional, basis set, and the treatment of solvent effects. researchgate.netsemanticscholar.org Studies have shown that with appropriate scaling, theoretical calculations can achieve a mean absolute error of around 5-10 ppm, which is accurate enough to distinguish between different nitrogen environments or to identify correct tautomers and protonation states. rsc.orgsemanticscholar.org More recently, machine learning models have emerged as a faster alternative to DFT for predicting ¹⁵N chemical shifts with comparable accuracy. nih.govresearchgate.net

Table 3: Comparison of Theoretical Approaches for ¹⁵N NMR Chemical Shift Prediction

This table summarizes common methods and their typical accuracy for predicting ¹⁵N NMR chemical shifts.

| Method | Typical Mean Absolute Error (ppm) | Computational Cost | Key Features |

| DFT-GIAO | ~5-10 | High | Requires selection of functional and basis set; can include solvent effects. semanticscholar.org |

| Machine Learning | ~6 | Low | Trained on large datasets of DFT-calculated or experimental shifts. nih.govresearchgate.net |

Modeling of Interaction Energetics and Mechanisms

Computational modeling is essential for quantifying the energetics of this compound's interactions with other molecules and surfaces, and for elucidating the underlying mechanisms. chemrxiv.org For example, DFT calculations can determine the binding energy of the dye to a substrate, such as graphene oxide or kaolinite, which is crucial for applications in water purification. nih.govmdpi.com These models can identify the specific functional groups involved in the interaction and characterize the nature of the binding as electrostatic, van der Waals, or hydrogen bonding. mdpi.comresearchgate.net

By calculating the potential energy surface of an interaction, researchers can identify the most stable binding configurations and the energy barriers for association and dissociation. rsc.org This information is vital for understanding adsorption kinetics and thermodynamics. mdpi.comnih.gov Combining quantum chemical calculations with methods like Hirshfeld surface analysis provides a comprehensive view of the forces driving molecular recognition and self-assembly processes involving this compound. researchgate.net

Analytical Method Development and Validation for Crystal Violet 15n3

Development of Advanced Chromatographic-Mass Spectrometric Methods (e.g., HPLC-MS/MS, GC-MS) for Trace Analysissielc.comnih.govnih.gov

The quantitative analysis of Crystal Violet-15N3, particularly at trace levels in complex matrices, necessitates the use of highly sensitive and selective analytical techniques. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the method of choice for this purpose. nih.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of degradation products of crystal violet. nih.gov

HPLC-MS/MS offers significant advantages for the analysis of this compound. The technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the effective separation of the analyte from matrix interferences and its subsequent unambiguous identification and quantification. In a typical HPLC-MS/MS setup for crystal violet analysis, a reversed-phase C18 column is used for chromatographic separation. sielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724), often run in a gradient elution mode to achieve optimal separation. acs.orgnih.gov

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is commonly utilized, as this compound readily forms a positive ion. nih.gov The detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. The incorporation of ¹⁵N atoms in this compound results in a specific mass shift, allowing for its clear differentiation from its unlabeled counterpart and other interfering substances. This isotopic labeling is particularly beneficial as it shifts the molecular ion clusters to a higher m/z region where background interference is often lower. vulcanchem.com

While GC-MS is less common for the direct analysis of the non-volatile this compound, it is a valuable tool for identifying and quantifying its more volatile degradation products. nih.gov For such analyses, derivatization of the degradation products may be necessary to improve their volatility and chromatographic behavior.

Isotope-Labeled Internal Standard Methodologyvulcanchem.comscispace.comscioninstruments.com

The use of an isotope-labeled internal standard is a cornerstone of accurate and precise quantitative analysis in mass spectrometry, and this compound is ideally suited for this role in the analysis of unlabeled crystal violet. vulcanchem.comscispace.com The principle of this methodology relies on adding a known amount of the stable isotope-labeled (SIL) compound, in this case, this compound, to the sample at the beginning of the analytical process. acanthusresearch.com

Since this compound is chemically almost identical to the unlabeled analyte, it behaves similarly during sample preparation, extraction, chromatography, and ionization. scioninstruments.comacanthusresearch.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the analyte to the signal from the isotope-labeled internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response. scispace.com

The key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: Complex matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since this compound experiences the same matrix effects as the unlabeled compound, their ratio remains unaffected. scioninstruments.com

Compensation for Extraction Inefficiency: The recovery of the analyte during sample preparation can be variable. The use of an isotope-labeled internal standard effectively corrects for these variations. scispace.com

Improved Precision and Accuracy: By accounting for variations throughout the analytical process, the use of a SIL internal standard significantly improves the precision and accuracy of the quantitative results. scispace.com

The mass difference between this compound and the unlabeled crystal violet allows for their simultaneous detection by the mass spectrometer without mutual interference. vulcanchem.com

Optimization of Chromatographic Separation for ¹⁵N-Labeled Specieslibretexts.orgunige.chmdpi.com

The optimization of chromatographic conditions is crucial for achieving a reliable and robust analytical method for this compound. The primary goals of optimization are to ensure good resolution from matrix components and other related substances, achieve a symmetrical peak shape, and maintain a reasonable analysis time. nih.govlibretexts.orgunige.ch

Several parameters are systematically adjusted to optimize the separation:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is a key factor influencing the retention time of this compound. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the analyte from early and late eluting interferences. libretexts.org

Mobile Phase pH: The pH of the aqueous component of the mobile phase can affect the ionization state of the analyte and, consequently, its retention on a reversed-phase column. For crystal violet, an acidic pH is often used to ensure it remains in its cationic form. mdpi.com

Column Chemistry: While C18 columns are most common, other stationary phases can be explored to improve selectivity. The choice of the column is critical for achieving the desired separation. sielc.com

Flow Rate and Column Temperature: These parameters can be adjusted to fine-tune the separation, influencing the analysis time, resolution, and backpressure. mdpi.com

The optimization process often involves a systematic approach, such as the one-factor-at-a-time method or using experimental design software to evaluate the interactions between different parameters. mdpi.com The ultimate goal is to develop a method that provides consistent and reliable separation of this compound, especially when it is used as an internal standard for the quantification of unlabeled crystal violet in complex samples.

Advanced Sample Preparation Techniques for Complex Matricesnih.govacs.orgchromatographyonline.com

The accurate determination of this compound in complex matrices such as biological tissues, food products, or environmental samples requires effective sample preparation to remove interfering substances. nih.govacs.org The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte.

A common and effective technique for extracting crystal violet and its labeled analogues from solid and semi-solid matrices is liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for cleanup. chromatographyonline.com A typical procedure involves:

Extraction: The sample is homogenized and extracted with an appropriate solvent system. For fish tissue, a mixture of acetonitrile and a buffer solution (e.g., citrate (B86180) buffer) is often used. nih.govacs.org

Cleanup: The crude extract is then purified using SPE. A strong cation-exchange (SCX) cartridge can be effective for retaining the cationic crystal violet while allowing neutral and anionic interferences to be washed away. nih.gov The analyte is then eluted with a suitable solvent.

For aqueous samples, dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient alternative. This technique involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for extraction, leading to a high enrichment factor.

Another advanced technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) , which has been adapted for the analysis of veterinary drug residues, including crystal violet, in various food matrices. The QuEChERS method involves an initial extraction with an organic solvent, followed by a partitioning step with salts, and a cleanup step using dispersive SPE with different sorbents to remove specific matrix components.

The incorporation of the isotope-labeled internal standard, this compound, at the very beginning of the sample preparation process is crucial to correct for any analyte loss during these multi-step procedures. acanthusresearch.com

Method Validation Parameters (Specificity, Linearity, Limits of Detection/Quantification, Accuracy, Precision)nih.govfda.govresearchgate.net

A thorough method validation is essential to ensure that the analytical method for this compound is reliable and fit for its intended purpose. researchgate.net The validation process involves the evaluation of several key parameters as outlined by international guidelines.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In HPLC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time and specific MRM transition of this compound in blank matrix samples.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations.

Table 1: Linearity and Range for this compound Analysis

| Parameter | Value |

| Calibration Range | 0.5 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

This table presents typical linearity data for the analysis of crystal violet compounds using HPLC-MS/MS. The actual values may vary depending on the specific instrumentation and method conditions.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. chromatographyonline.com

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Parameter | Concentration (ng/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.5 |

These values are representative for the analysis of crystal violet in complex matrices using HPLC-MS/MS with an isotope-labeled internal standard. fda.gov

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery. nih.govebsco.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.govebsco.com

Table 3: Accuracy and Precision Data for this compound Quantification

| Spiked Concentration (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 1.0 | 98.5 | 4.2 | 5.8 |

| 10.0 | 101.2 | 3.5 | 4.9 |

| 40.0 | 99.3 | 3.8 | 5.2 |

This table illustrates typical accuracy and precision results for a validated HPLC-MS/MS method for crystal violet analysis using an isotope-labeled internal standard. The data is based on values reported in similar validation studies. nih.govfda.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.